Journal Name:Trends in Biochemical Sciences
Journal ISSN:0968-0004
IF:14.264
Journal Website:http://www.cell.com/trends/biochemical-sciences/home
Year of Origin:1976
Publisher:Elsevier Ltd
Number of Articles Per Year:68
Publishing Cycle:Monthly
OA or Not:Not
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2021-06-01 , DOI: 10.1039/D1RE90025K
The first page of this article is displayed as the abstract.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2021-06-24 , DOI: 10.1039/D1RE00119A
A low-cost, modular, robust, and easily customisable continuous liquid–liquid phase separator has been developed that uses a tubular membrane and annular channels to allow high fluidic throughputs while maintaining rapid, surface wetting dominated, phase separation. The system is constructed from standard fluidic tube fittings and allows leak tight connections to be made without the need for adhesives, or O-rings. The units tested in this work have been shown to operate at flow rates of 0.1–300 mL min−1, with equivalent residence times from 80 to 4 seconds, demonstrating the simplicity of scale-up with these units. Further scale-up to litre per minute scales of operation for single units and tens of litres per minute through limited numbering up should allow these low cost concentric annular tubular membrane separators to be used at continuous production scales for pharmaceutical applications for many solvent systems. In principle this approach may be sufficiently scalable to be utilized in-line, in batch pharmaceutical manufacturing also, through further scale-up and numbering up of units. Several solvent systems with varying interfacial tensions have been investigated, and the critical process parameters affecting successful separation have been identified. An additively manufactured diaphragm based back pressure regulator was also developed and printed in PEEK, allowing highly accurate, adjustable, and chemically compatible pressure control to be accessed at low cost.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2018-04-26 , DOI: 10.1039/C7RE00194K
Size control of metal nanoparticles is essential to achieve accurate adjustment of their unique chemical and physical properties. In this work, we present a novel approach for the continuous synthesis of silver nanoparticles with tuneable sizes between 5–10 nm and narrow size distribution (<20%) in the absence of steric capping ligands via a seed-mediated method. For this, two flow reactors are connected in series where rapid changes in the chemical environment enable the spatial and temporal separation of the nucleation and growth stages. A novel coiled flow inverter reactor configuration was developed to provide substantial cross sectional Dean mixing, substantially narrowing the residence time distribution under laminar flow. We also demonstrate that careful control of the nature of the reducing agents in each step is essential to avoid secondary nucleation and ensure narrow size distributions. This innovative new capability will not only provide fundamental understanding of the effect of the size of nanoparticles in a number of applications but also enable the deployment of large-scale well-defined nanoparticles for commercial uses.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2018-11-29 , DOI: 10.1039/C8RE00201K
This work presents a detailed investigation into the isomerization and decomposition of HONO and HNO2. State-of-the-art electronic structure theory is used to compute the HNO2 potential energy surface. Temperature and pressure dependent rate coefficients are computed using microcanonical rate theory and the master equation. The electronic structure theory properties are optimized against the relevant experimental data. A novel strategy was developed to incorporate uncertainty in the minimum energy pathway into the optimized mechanism. The new mechanism is in excellent agreement with all available experimental data for H + NO2 → OH + NO and OH + NO → HONO. The calculations identify OH + NO as the dominant products for HNO2, which were neglected from all previous mechanisms in the literature.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2019-03-29 , DOI: 10.1039/C9RE00065H
Enzyme functionalized porous beads were fabricated through covalently immobilizing Candida antarctica lipase B (CALB) onto high internal phase emulsion (HIPE) templated poly(glycidyl methacrylate) (PGMA) beads. These millimeter-sized beads were prepared by photopolymerizing the continuous phase of HIPE drops and then removing the dispersed phase. By covalently coupling the lysine residues of CALB to the epoxy groups from GMA, a series of enzyme immobilized polyHIPE beads were produced, with an enzyme loading of up to 0.18 g g−1 carrier. The resulting immobilized enzyme was highly stable to temperature and storage and could be recycled multiple times. The immobilized enzyme maintained 85% residual activity after 5 reaction cycles and 60% residual activity after 30 days of storage. The enzymatic esterification between hexanol and hexyl hexanoate had a conversion rate of up to 95%, showing that the enzyme immobilized beads were a good enzyme catalyst.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2020-02-26 , DOI: 10.1039/C9RE00460B
Ni-Catalyzed steam methane reforming (SMR) is widely used in energy and chemical engineering, but the confusion about vastly different SMR kinetic data has lasted for half a century. Towards solving the puzzle, the intrinsic mechanism of SMR is examined by performing density functional theory computations and transition state theory analyses on 80 elementary reaction steps involved in SMR over Ni(111). A microkinetic model is developed by combining the thermochemical data of the elementary reactions with a continuous stirring tank reactor model. The microkinetic model is used to investigate the reaction pathways, the rate determining steps and the abundances of surface species. Reaction rates predicted by the microkinetic model are in good agreement with the experimental data obtained under very different temperature and pressure conditions. An analytical expression of the SMR rate is derived based on the dominant reaction pathway and the abundances of surface species. The rate equation is verified to accurately reflect the microkinetic modeling. Applying the analytical rate equation yields a coherent explanation of the seemingly incompatible experimental data on the reaction orders of CH4, H2O and H2 and the activation energy of SMR. The rate equation is very useful for the optimization of the operating conditions of SMR.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2017-06-28 , DOI: 10.1039/C7RE00077D
Luminescent solar concentrator-based photomicroreactors (LSC-PMs) have been recently proposed for sustainable and energy-efficient photochemical reactions. Herein, a Monte Carlo ray tracing algorithm to simulate photon paths within LSC-PMs was developed and experimentally validated. The simulation results were then used to investigate the expected efficiency of scaled-up devices. A novel metric, defined as the ‘Average Photon Path Traveled in the Device’ (APPTD), was introduced to measure the impact of different channel design choices and to rationalize the LSC-PM improvement over traditional LSC. The simulation results suggest that the combination of luminescent solar concentrators and continuous-flow photochemistry has the potential to become the most photon-efficient application of LSCs reported to date.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2020-11-02 , DOI: 10.1039/D0RE00391C
5-Hydroxymethyl furfural (HMF) is an important platform chemical because it can be upgraded to various drop-in and performance-advantaged products. The cascade reaction of HMF production from glucose over a Lewis acid (CrCl3) and a Brønsted acid (HCl) catalyst in aqueous media is investigated in a microreactor at short residence times and high temperatures. We study the formation of various chromium species using UV-visible spectrophotometry and elucidate the Cr(III) speciation. The catalyst reactivity increases sharply at short residence times, and then drops at long times. This indicates that the catalyst treatment plays a vital role in getting optimal reactivity, and recording the catalyst history is necessary. We develop a kinetic model to describe the catalyst speciation as well as the Lewis and Brønsted acid-catalyzed reaction kinetics using a hierarchical approach. The model is in good agreement with experiments. We demonstrate the benefits of tandem Lewis-external added Brønsted acid catalysis in processing time, productivity, and catalyst stability. We apply this model to optimize the HMF yield and obtain ∼36% yield at 200 °C in 7 min and report the highest productivity of ∼15% yield per min, demonstrating the opportunity of reaching high productivity at short residence times.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2017-01-16 , DOI: 10.1039/C6RE00204H
The aluminium fluoride-18 ([18F]AlF) radiolabelling procedure has generated great interest because it is a simple, one-pot method that can be used to directly radiolabel small molecules, peptides and proteins without the requirement for a [18F]fluoride drying step. Reported here is the development of an automated [18F]AlF radiolabelling procedure of three different precursors (one small molecule and two peptides) on two automated synthesis platforms: GE TRACERlab FXFN and Trasis AllInOne (AIO). Aiming at the clinical translatability of a [18F]AlF radiosynthetic methodology, the use of both platforms yielded radioconjugates with >98% radiochemical purity (RCP) within 26–35 min and required a single rapid purification step. The Trasis AIO platform gave improved [18F]fluoride incorporation, and generally produced radioconjugates with a higher radiochemical yield (RCY) and effective specific activities (SA) when compared to the GE TRACERlab FXFN system.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2016-01-07 , DOI: 10.1039/C5RE00082C
A versatile multistep continuous flow setup is reported for the four-step conversion of anilines into pyrazole products. The synthesis machine incorporates the use of amine-redox chemistry through diazotization and a metal-free vitamin C mediated reduction. The machine can be used for the synthesis of an array of analogues or the scale up of an individual target.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物1区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.50 | 241 | Science Citation Index Science Citation Index Expanded | Not |
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